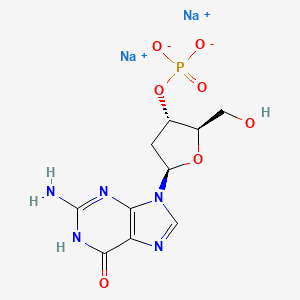
rac-Ethylenebis(1-indenyl)zirconium dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-Ethylenebis(1-indenyl)zirconium dichloride is an important indenyl ligand and catalyst . It is used for the preparation of polymerization catalysts and is a catalyst component for olefin polymerization . It is also useful for the preparation of metallocene type catalysts .
Synthesis Analysis
The synthesis of rac-Ethylenebis(1-indenyl)zirconium dichloride involves the use of zirconocenes . These complexes are characterized by NMR spectroscopy and X-ray crystallography, and the bonding is evaluated using density functional theory .Molecular Structure Analysis
The molecular structure of rac-Ethylenebis(1-indenyl)zirconium dichloride is represented by the formula C20H16Cl2Zr . It has a molecular weight of 418.47 .Chemical Reactions Analysis
Rac-Ethylenebis(1-indenyl)zirconium dichloride is a catalyst for enantioselective methylalumination of monosubstituted alkenes . It shows extremely high activity for the polymerization of olefins such as ethylene, propylene, and styrene .Physical And Chemical Properties Analysis
Rac-Ethylenebis(1-indenyl)zirconium dichloride appears as a colorless, crystalline solid . It is soluble in non-polar solvents such as hydrocarbons and chlorinated hydrocarbons .Wissenschaftliche Forschungsanwendungen
Polyethylene Production
EBI)ZrCl2 is extensively used as a catalyst in the polymerization of ethylene to produce polyethylene. This process benefits from the catalyst’s high activity and ability to control the molecular weight distribution of the polymer . The use of EBI)ZrCl2 in solid polymethylaluminoxane (sMAO) frameworks has shown a 40% enhancement in polymerization activity compared to unmodified sMAO .
Catalyst Support Modification
The compound has been employed to modify catalyst supports, such as sMAO, to increase the surface area and porosity, which in turn enhances the polymerization activity . This modification leads to a more efficient catalytic process, producing higher yields of the desired polymers.
Regiochemistry in Negishi Carboaluminations
In organic synthesis, EBI)ZrCl2 serves as a catalyst for regiochemistry control in Negishi carboaluminations. This application is crucial for constructing complex organic molecules with high precision and selectivity .
Olefin Polymerization
Apart from ethylene, EBI)ZrCl2 is also a catalyst for the polymerization of other olefins. It facilitates the production of a variety of polyolefins with different properties, which are essential for creating specialized plastics .
Diastereoselective Intramolecular Olefin Alkylations
The compound is used in diastereoselective intramolecular olefin alkylations, an important reaction in the synthesis of cyclic organic compounds. This application is particularly valuable in the pharmaceutical industry for the production of chiral drugs .
Asymmetric Carbomagnesiation
EBI)ZrCl2 catalyzes asymmetric carbomagnesiation reactions, enabling the synthesis of chiral molecules. This is another significant application in drug synthesis, where the chirality of molecules can determine the efficacy of a drug .
Reduction of Esters to Alcohols
The compound is utilized in the reduction of esters to alcohols, a fundamental transformation in organic chemistry. This reaction is widely used in the synthesis of various organic compounds, including intermediates for pharmaceuticals and agrochemicals .
Enantioselective Synthesis of Allylic Amines
Lastly, EBI)ZrCl2 is involved in the enantioselective synthesis of allylic amines, which are valuable building blocks in organic synthesis and pharmaceuticals. The ability to produce these compounds in an enantioselective manner is crucial for developing active pharmaceutical ingredients .
Wirkmechanismus
Target of Action
The primary target of rac-Ethylenebis(1-indenyl)zirconium dichloride is olefins . Olefins, also known as alkenes, are a class of hydrocarbons that contain a carbon-carbon double bond. They play a crucial role in the polymerization process .
Mode of Action
rac-Ethylenebis(1-indenyl)zirconium dichloride acts as a catalyst in the polymerization of olefins . It facilitates the reaction by lowering the activation energy, thereby speeding up the polymerization process .
Biochemical Pathways
The compound is involved in the polymerization pathway of olefins . It catalyzes the reaction where monomers (olefins) combine to form a polymer. The resulting polymers have various applications, including the production of plastics, resins, and elastomers .
Pharmacokinetics
Instead, it remains unchanged throughout the reaction .
Result of Action
The action of rac-Ethylenebis(1-indenyl)zirconium dichloride results in the formation of polymers from olefins . These polymers have various industrial applications, including the production of plastics, resins, and elastomers .
Action Environment
The efficacy and stability of rac-Ethylenebis(1-indenyl)zirconium dichloride can be influenced by environmental factors such as temperature and the presence of moisture . It is relatively stable at high temperatures but may gradually decompose in the air . It is also sensitive to moisture . Therefore, it is typically stored under inert gas (nitrogen or Argon) at 2-8°C .
Safety and Hazards
Zukünftige Richtungen
Rac-Ethylenebis(1-indenyl)zirconium dichloride has been used in the development of modified solid polymethylaluminoxane (sMAO) catalyst supports for slurry phase ethylene polymerisation . The future directions of this compound may involve further exploration of its catalytic properties and potential applications in polymerization processes .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of rac-Ethylenebis(1-indenyl)zirconium dichloride can be achieved through a Grignard reaction followed by a metathesis reaction.", "Starting Materials": [ "1-bromo-2-indene", "magnesium", "ethylmagnesium bromide", "zirconium tetrachloride", "ethylene" ], "Reaction": [ "1. Preparation of 1-bromo-2-indene by bromination of 2-indene with N-bromosuccinimide (NBS) in the presence of light.", "2. Preparation of ethylmagnesium bromide by reacting magnesium with ethyl bromide in anhydrous diethyl ether.", "3. Preparation of Grignard reagent by reacting 1-bromo-2-indene with ethylmagnesium bromide.", "4. Preparation of rac-Ethylenebis(1-indenyl)zirconium dichloride by reacting zirconium tetrachloride with the Grignard reagent in the presence of ethylene gas.", "5. Purification of the product by recrystallization or column chromatography." ] } | |
CAS-Nummer |
100080-82-8 |
Produktname |
rac-Ethylenebis(1-indenyl)zirconium dichloride |
Molekularformel |
C20H18Cl2Zr |
Molekulargewicht |
420.49 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



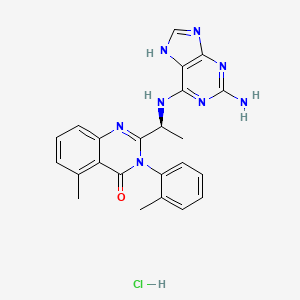

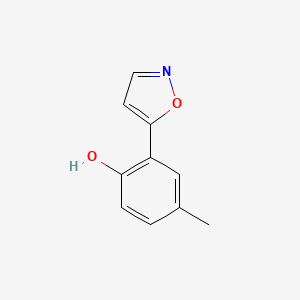
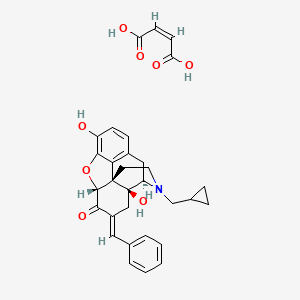


![2-[2-Chloro-6-(cyclopentylamino)-9-purinyl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B1139524.png)
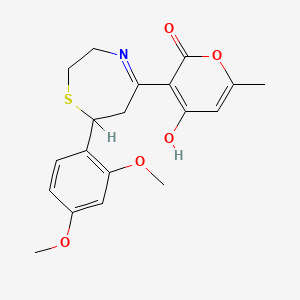
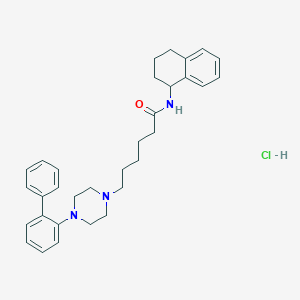
![11-ACETYL-3,9-DIOXA-BENZO[1,2]CYCLONONENE](/img/structure/B1139531.png)
